N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H14ClN5OS2 and its molecular weight is 415.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- A study focused on the synthesis and structural elucidation of related acetamide derivatives, highlighting their potential in antimicrobial applications. These compounds, including variants of the N-(2-chlorophenyl)acetamide group, were evaluated for their antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Vibrational Spectroscopy and Computational Studies
- Research on a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, utilized vibrational spectroscopy to determine its structure. The study used density functional theory to explore the molecule's geometric equilibrium and intermolecular interactions, providing insights into the stereo-electronic interactions and stability of such compounds (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial and Antiexudative Activity
- Another research explored the synthesis of pyrolin derivatives, closely related to the N-(2-chlorophenyl)acetamide class, demonstrating significant antiexudative properties. This indicates the potential use of such compounds in treating inflammation and related conditions (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Heterocyclic Synthesis
- A study on the heterocyclization of related compounds revealed the formation of various thiophene and pyrrole derivatives, indicating the versatility of the N-(2-chlorophenyl)acetamide structure in synthesizing diverse heterocyclic compounds (Rozentsveig, Nikonova, Manuilov, Ushakov, Borodina, Smirnov, & Korchevin, 2022).
Cholinesterase Inhibition Studies
- Research on similar triazole derivatives, including the 1,2,4-triazol-3-ylthio group, showed moderate to good inhibitory activity against acetylcholinesterase and butyrylcholinestrase. This suggests potential therapeutic applications in neurodegenerative diseases (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).
Antibacterial and Anti-Enzymatic Potential
- N-substituted derivatives of related compounds were evaluated for their antibacterial and anti-enzymatic potential, demonstrating effectiveness against various bacterial strains (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Polyimide Materials Development
- The thiophenyl-substituted benzidines, similar in structure to N-(2-chlorophenyl)acetamide derivatives, were used to synthesize transparent polyimides with high refractive indices and small birefringence, indicating their use in materials science (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Thymidylate Synthase Inhibition
- A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, related to N-(2-chlorophenyl)acetamide, showed potential as inhibitors of thymidylate synthase, highlighting their potential use in cancer therapy (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Sulfanilamide Derivatives Study
- Research on sulfanilamide derivatives, similar in structure, focused on their synthesis, characterization, and antimicrobial studies, indicating potential applications in pharmaceuticals and biomedicine (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).
Heterocycles Synthesis via Sulphenylation
- A study on the sulphenylation of unsaturated amides, related to the N-(2-chlorophenyl)acetamide structure, demonstrated new routes to synthesize heterocycles, further expanding the chemical versatility of these compounds (Samii, Ashmawy, & Mellor, 1987).
Antimicrobial Activity of Novel Derivatives
- Novel N-substituted sulfanilamide derivatives, including triazole compounds, were synthesized and evaluated for their antimicrobial activity, showing promising results against various pathogens (Baviskar, Khadabadi, & Deore, 2013).
Crystallographic Analysis
- The crystalline structure of related 2-(3'-bromoanilino-5-[5'-amino-1'-(4''-chlorophenyl)-1',2',3'-triazol-4'-yl]-1,3,4-thiodiazole was determined, offering insights into the structural properties of similar compounds (Zhang, Dong, & Zhu, 1996).
Cytotoxic Activity Study
- A study evaluated the cytotoxic activity of novel sulfonamide derivatives, indicating their potential as anticancer agents. These findings are relevant to the development of therapeutic agents based on similar chemical structures (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Biological Activities of Triazole Compounds
- Research on novel triazole compounds, including thioamide groups, highlighted their antifungal and plant growth regulating activities, showing the diverse biological applications of these compounds (Fa-qian, Yong-qi, Liang-zhong, Lude, Xu-jie, & Xin, 2005).
Antioxidant Activity of Amidomethane Sulfonyl-Linked Derivatives
- A study on amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles demonstrated excellent antioxidant activity, indicating the potential of these compounds in oxidative stress-related applications (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
COX-2 Inhibitor Analysis
- A triazole-based COX-2 inhibitor was synthesized and analyzed, revealing its potential as a therapeutic agent in inflammatory diseases. The study provided insights into the molecule's crystal structure and intermolecular interactions (Al-Wahaibi, Rahul, Mohamed, Abdelbaky, García‐Granda, El-Emam, Percino, & Thamotharan, 2021).
Crystal Structures of Acetamide Derivatives
- The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were determined, offering valuable information on the molecular conformation and hydrogen bonding patterns of such compounds (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Molecular Structure Optimization and Cytotoxicity Assay
- The synthesis and characterization of a novel thiophene-containing compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, were conducted. The study included a cytotoxicity assay against cancer cell lines, indicating the compound's potential in cancer research (Mabkhot, Aldawsari, Al-showiman, Barakat, Soliman, Choudhary, Yousuf, Hadda, & Mubarak, 2016).
Anticancer Evaluation of Oxazole Derivatives
- A novel series of 4-arylsulfonyl-1,3-oxazoles were synthesized and evaluated for their anticancer activities. The study identified specific compounds with potent activity against various cancer cell lines (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Glutaminase Inhibition Studies
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as glutaminase inhibitors, offering insights into the development of more potent and drug-like molecules for cancer therapy (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS2/c19-13-6-1-2-7-14(13)20-16(25)12-27-18-22-21-17(15-8-5-11-26-15)24(18)23-9-3-4-10-23/h1-11H,12H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYRMGFSGSZTRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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